molecular formula C19H12 B12810659 Benzo(ghi)fluoranthene, methyl- CAS No. 51001-44-6

Benzo(ghi)fluoranthene, methyl-

Cat. No.: B12810659
CAS No.: 51001-44-6
M. Wt: 240.3 g/mol
InChI Key: LQZKZMSMZPSNLW-UHFFFAOYSA-N
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Description

Benzo(ghi)fluoranthene, methyl- is a polycyclic aromatic hydrocarbon with the molecular formula C18H10 It is a derivative of benzo(ghi)fluoranthene, which is known for its complex structure consisting of fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(ghi)fluoranthene, methyl- typically involves the cyclization of appropriate precursors. One common method is the cyclization of methyl fluorene-9-carboxylate under specific conditions . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzo(ghi)fluoranthene, methyl- may involve large-scale synthesis using similar cyclization methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzo(ghi)fluoranthene, methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives, quinones, and reduced hydrocarbons, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzo(ghi)fluoranthene, methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo(ghi)fluoranthene, methyl- involves its interaction with cellular components. It can intercalate into DNA, potentially causing mutations and disrupting normal cellular processes. The compound may also generate reactive oxygen species, leading to oxidative stress and cellular damage .

Comparison with Similar Compounds

Similar Compounds

  • Benzo(a)pyrene
  • Fluoranthene
  • Pyrene
  • Chrysene

Uniqueness

Benzo(ghi)fluoranthene, methyl- is unique due to its specific structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different photophysical properties and biological activities .

Properties

CAS No.

51001-44-6

Molecular Formula

C19H12

Molecular Weight

240.3 g/mol

IUPAC Name

4-methylpentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(10),2(7),3,5,8,11,13(18),14,16-nonaene

InChI

InChI=1S/C19H12/c1-11-5-6-13-9-10-14-8-7-12-3-2-4-15-16(11)18(13)19(14)17(12)15/h2-10H,1H3

InChI Key

LQZKZMSMZPSNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)C=C1

Origin of Product

United States

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